(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Description
(4-[1,2,3]Triazol-1-yl-phenyl)-methanol is a triazole-containing compound with a phenyl-methanol backbone substituted at the 4-position by a 1,2,3-triazole ring. Its synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, enabling efficient and regioselective formation of the triazole moiety . The compound has been characterized using advanced analytical techniques, including:
- ¹H-NMR and ¹³C-NMR for structural elucidation.
- HSQC, DEPT, and COSY spectra to confirm connectivity and stereochemistry.
- HRMS and FTIR for molecular mass and functional group validation .
This compound is of interest in medicinal chemistry due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, which are critical for binding biological targets like acetylcholinesterase (AChE) .
Properties
IUPAC Name |
[4-(triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWTKKPAQRZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles by reacting an azide with an alkyne in the presence of a copper catalyst . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Formation of (4-[1,2,3]Trazol-1-yl-phenyl)-formaldehyde or (4-[1,2,3]Trazol-1-yl-phenyl)-carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a bioactive molecule in medicinal chemistry. It serves as a precursor for synthesizing various pharmaceutical agents, particularly those targeting protein degradation pathways.
PROTAC Linker
One of the most significant applications of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol is its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to drug development.
- Mechanism : The compound facilitates the recruitment of E3 ligases to specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome .
- Case Study : Research by Yoshinari et al. highlights the synthesis of quinazoline-linked compounds using this triazole derivative to target G12D-mutation KRAS proteins . This study demonstrates its utility in developing treatments for cancers driven by specific mutations.
Synthetic Biology
In synthetic biology, this compound is utilized for creating complex molecular architectures and modifying existing biological pathways.
Building Block for Synthesis
The compound acts as a versatile building block for synthesizing other triazole derivatives and related compounds:
- Synthesis of Antifungal Agents : It has been incorporated into the design of new antifungal agents that exhibit lower toxicity and improved efficacy against resistant strains of Candida albicans. The structural modifications involving triazole rings have been pivotal in enhancing the performance of these compounds .
Mechanism of Action
The mechanism of action of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or disrupt the function of specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoline-Triazole Hybrids
A structurally related compound, 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline (), incorporates a chloroquinoline moiety linked to a triazole ring. Key differences include:
- Substituent Effects: The quinoline group enhances binding to AChE’s peripheral anionic site (PAS), mimicking donepezil’s dual-site inhibition mechanism .
- Synthetic Route: Synthesized via CuAAC, similar to (4-[1,2,3]Triazol-1-yl-phenyl)-methanol, but with added complexity due to the quinoline scaffold .
- Bioactivity: Demonstrates superior predicted AChE inhibitory activity compared to simpler triazole derivatives, attributed to synergistic interactions between the triazole and quinoline groups .
Sulfonylphenyl-Triazole Derivatives
Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature a 1,2,4-triazole core with sulfonyl and fluorophenyl substituents. Contrasts include:
- Triazole Regiochemistry : The 1,2,4-triazole isomer may alter electronic properties and hydrogen-bonding capacity compared to 1,2,3-triazole derivatives.
- Synthetic Methodology : Prepared via nucleophilic substitution with α-halogenated ketones, differing from CuAAC .
- Biological Targets : Primarily explored for antimicrobial or anticancer activity rather than AChE inhibition .
FDA-Approved AChE Inhibitors
- Donepezil: Binds both PAS and catalytic anionic site (CAS) of AChE via π-π stacking and hydrogen bonds. (4-[1,2,3]Triazol-1-yl-phenyl)-methanol’s smaller size may limit dual-site engagement but improve selectivity for PAS .
- Galantamine and Rivastigmine: Contain tertiary amine groups for enhanced blood-brain barrier (BBB) penetration.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The quinoline-triazole hybrid’s higher LogP may improve membrane permeability but could increase off-target toxicity risks.
- (4-[1,2,3]Triazol-1-yl-phenyl)-methanol’s lower molecular weight and balanced LogP suggest favorable drug-likeness but require experimental validation of BBB penetration .
Biological Activity
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol, also known as (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
- CAS Number : 2149801-20-5
Biological Activity Overview
The compound has been identified as a PROTAC linker , which is crucial for targeted protein degradation pathways. PROTACs (Proteolysis Targeting Chimeras) represent a novel therapeutic approach that utilizes the ubiquitin-proteasome system to selectively degrade proteins associated with various diseases, including cancer.
The biological activity of this compound primarily involves:
- Targeting Specific Proteins : The compound can be utilized to synthesize PROTACs that target specific oncogenic proteins such as KRAS.
- Inducing Degradation : It facilitates the recruitment of E3 ligases to the target protein, leading to its ubiquitination and subsequent degradation.
Case Studies and Experimental Data
- Inhibition Studies :
- Synthesis and Characterization :
- Multitarget Properties :
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing (4-[1,2,3]Triazol-1-yl-phenyl)-methanol, and what methodological considerations ensure reproducibility?
Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . Key steps include:
- Substrate Preparation: A phenylmethanol derivative functionalized with an alkyne or azide group.
- Triazole Formation: Reaction with complementary azides/alkynes under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in solvents like THF or DMF.
- Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.
Critical Considerations: - Oxygen Sensitivity: Cu(I) catalysts degrade in air; inert atmosphere (N₂/Ar) improves yield .
- Byproduct Mitigation: Monitor for unreacted starting materials using TLC or HPLC (≥97% purity benchmarks align with commercial standards) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms triazole regiochemistry (e.g., 1,2,3- vs. 1,2,4-triazole) via characteristic proton shifts (e.g., triazole CH at δ 7.5–8.5 ppm) .
- HSQC/HMBC resolves connectivity between the triazole, phenyl, and methanol groups.
- X-Ray Crystallography:
Advanced Research Questions
Q. How can conflicting solubility data for (4-[1,2,3]Triazol-1-yl-phenyl)-methanol in polar solvents be resolved?
Answer: Contradictions often arise from:
- Polymorphism: Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility. Validate via PXRD and thermal analysis (DSC/TGA) .
- Solvent Purity: Trace water in DMSO or methanol affects solubility. Pre-dry solvents over molecular sieves and report water content via Karl Fischer titration .
Methodological Fix: Conduct parallel solubility assays in rigorously controlled conditions (temperature, humidity) and cross-validate with HPLC quantification .
Q. What strategies optimize the compound’s bioactivity in cellular assays, given its limited membrane permeability?
Answer:
- Prodrug Derivatization: Esterify the methanol group (e.g., acetate or phosphate esters) to enhance lipophilicity. Hydrolyze intracellularly via esterases .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity. Validate with Mosmann’s MTT assay (IC₅₀ comparisons under varying solvent conditions) .
- Nanoparticle Encapsulation: Liposomal formulations improve cellular uptake. Monitor stability via dynamic light scattering (DLS) and release kinetics .
Q. How do steric and electronic effects of substituents on the triazole ring influence reaction kinetics in downstream derivatization?
Answer:
- Steric Effects: Bulkier substituents (e.g., 4-bromophenyl) slow nucleophilic substitution at the methanol group. Quantify via kinetic studies (e.g., pseudo-first-order rate constants in acetonitrile at 40°C) .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the triazole, accelerating reactions like Suzuki-Miyaura coupling. Use DFT calculations (e.g., Fukui indices) to predict reactive sites .
Validation: Cross-correlate experimental kinetics with computational models (e.g., Gaussian09) to refine predictive accuracy .
Q. What crystallographic challenges arise when resolving hydrogen-bonding networks involving the methanol group?
Answer:
- Disorder in Methanol Orientation: High thermal motion complicates hydrogen-bond assignment. Mitigate via low-temperature data collection (100 K) and TWINABS for absorption corrections .
- Weak Interactions: Use Hirshfeld surface analysis (CrystalExplorer) to map C-H···O/N contacts between methanol and triazole. Refine with JANA2006 for high-precision H-atom positions .
Q. How should researchers address discrepancies in reported melting points (e.g., 135–140°C vs. 142–145°C)?
Answer:
- Purity Verification: Contaminants (e.g., unreacted azides) depress melting points. Validate via HPLC-MS and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Polymorph Identification: Use DSC to detect multiple endotherms and variable-temperature PXRD to track phase transitions .
- Standardized Protocols: Adopt USP guidelines for melting point determination (e.g., heating rate 1°C/min, calibrated instruments) .
Q. Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
